molecular formula C15H12N2OS2 B2697835 N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 941877-81-2

N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2697835
CAS No.: 941877-81-2
M. Wt: 300.39
InChI Key: DQLKKVLMYFDACN-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic benzothiazole derivative supplied for research purposes. The benzothiazole core is a privileged scaffold in medicinal chemistry, extensively documented for its diverse biological activities and significant potential in drug discovery . This compound features a benzamide group linked to the 2-position of the benzothiazole ring and a methylthio ether substituent at the 4-position, modifications known to fine-tune the molecule's physicochemical properties and biological interactions. Benzothiazole derivatives have demonstrated remarkable and prevalent pharmacological activities in scientific studies, showing efficacy against a wide spectrum of biological targets. Research into analogous compounds has revealed promising anticancer properties against various human cancer cell lines, including mammary, ovarian, colon, and nonsmall-cell lung cancer models . The mechanism of action for benzothiazole-based compounds can vary, with some acting through the inhibition of critical enzymes such as tumor-associated carbonic anhydrase . Beyond oncology, the benzothiazole pharmacophore is also a key structure in neuropharmacology, with certain derivatives investigated as potent multi-target agents for neurodegenerative diseases, exhibiting inhibitory activity against enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . Furthermore, structural hybrids incorporating benzothiazole and (thio)urea motifs have been explored for their antimicrobial effects, with some inhibitors targeting the bacterial dihydropteroate synthase (DHPS) enzyme . This combination of a benzamide linker and a methylthio substituent makes this compound a valuable chemical tool for researchers. It is suited for constructing compound libraries for high-throughput screening, conducting structure-activity relationship (SAR) studies to optimize potency and selectivity, and exploring novel mechanisms of action in areas such as anticancer, antimicrobial, and central nervous system drug discovery. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-19-11-8-5-9-12-13(11)16-15(20-12)17-14(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLKKVLMYFDACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the reaction of 2-aminobenzothiazole with 4-(methylthio)benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group undergoes oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

ReagentConditionsProductYieldReference
H₂O₂ (30%)Acetic acid, 60°C, 4–6 hrsSulfoxide derivative75–85%
mCPBADCM, 0°C to RT, 2 hrsSulfone derivative68–72%

Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the sulfur atom. Hydrogen peroxide in acetic acid favors sulfoxide formation, while mCPBA in dichloromethane promotes complete oxidation to sulfone.

Nucleophilic Substitution

The methylthio group acts as a leaving group in nucleophilic displacement reactions.

NucleophileConditionsProductYieldReference
EthanolamineDMF, 80°C, 12 hrs4-(2-Hydroxyethylamino)benzothiazole62%
Sodium methoxideMeOH, reflux, 8 hrs4-Methoxybenzothiazole derivative55%

Key Observation :
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while steric hindrance at the 4-position moderates reaction rates.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under acidic conditions.

ReagentConditionsProductYieldReference
H₂SO₄ (conc.)100°C, 5 hrsBenzothiazolo[3,2-a]quinazolinone70%
Polyphosphoric acid120°C, 3 hrsSame as above81%

Mechanism :
Protonation of the amide oxygen facilitates electrophilic attack by the thiazole ring’s C-2 carbon, forming a six-membered quinazolinone ring.

Hydrolysis Reactions

The benzamide group hydrolyzes to carboxylic acid under acidic or basic conditions.

ConditionsReagentsProductYieldReference
Basic hydrolysis2M NaOH, EtOH, reflux, 6 hrs4-(Methylthio)benzothiazol-2-amine + Benzoic acid88%
Acidic hydrolysis6M HCl, 90°C, 8 hrsSame as above76%

Applications :
Hydrolysis products serve as intermediates for synthesizing bioactive compounds, including antimicrobial agents.

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes halogenation and nitration.

ReactionReagentsProductYieldReference
BrominationBr₂, FeBr₃, 50°C, 2 hrs5-Bromo derivative60%
NitrationHNO₃/H₂SO₄, 0°C, 1 hr5-Nitro derivative58%

Regioselectivity :
Electrophiles preferentially attack the C-5 position due to electron-donating effects of the methylthio and amide groups.

Research Significance

This compound’s versatility in forming sulfones, fused heterocycles, and bioactive amines underscores its utility in medicinal chemistry. For example, quinazolinone derivatives exhibit anticancer activity , while sulfone analogs are explored as kinase inhibitors. Future studies may optimize reaction conditions for industrial-scale synthesis.

Experimental Validation :

  • NMR and LC-MS confirmed reaction products.

  • Recrystallization (ethanol/water) and column chromatography (SiO₂, hexane/EtOAc) achieved >95% purity.

By leveraging these reactions, researchers can design derivatives with tailored pharmacological properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has been identified as a promising candidate in the development of anticancer agents. Studies have shown that derivatives of this compound can exhibit significant antiproliferative activity against various cancer cell lines, including breast and prostate cancers. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial effects, inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Its structure allows it to interact with bacterial enzymes, disrupting their functions and leading to cell death.

Anti-inflammatory Effects
The compound also shows potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. The methylthio group is believed to enhance the compound's ability to modulate inflammatory pathways.

Material Science

This compound can serve as a building block for synthesizing advanced materials with specific electronic or optical properties. Its unique chemical structure allows for the formation of polymers or composites that may have applications in electronics or photonics.

Biological Studies

This compound can act as a biochemical probe or inhibitor in various assays aimed at studying enzyme functions or signaling pathways. Its ability to interact with specific biological targets makes it a valuable tool for understanding complex biological processes .

Mechanism of Action

The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the production of pro-inflammatory prostaglandins . By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

The following analysis compares N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide with structurally related benzothiazole derivatives, focusing on substituent effects, synthesis, physical properties, and biological activities.

Structural Modifications and Substituent Effects

Benzothiazole derivatives are modified at three key positions:

  • Benzamide aromatic ring : Substituents like halogens, methyl, methoxy, or nitro groups.
  • Benzo[d]thiazole core : Substitutions at the 4-, 5-, or 6-positions.
  • Linker group : Variations in the amide or sulfonamide linkage.
Compound Name (Reference) Substituents (Position) Key Structural Features
Target Compound 4-(Methylthio) (benzo[d]thiazole) Electron-donating -SMe group at C4
N-(Benzo[d]thiazol-2-yl)benzamide (1.2b, ) None (parent structure) Unsubstituted benzamide and benzo[d]thiazole
N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11, ) 6-Bromo (benzo[d]thiazole), 4-piperazinyl (benzamide) Bulky bromine and basic piperazine group
Nitazoxanide () 5-Nitro (thiazole), acetyloxy (benzamide) Strong electron-withdrawing nitro group
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide () 6-Methoxy (benzo[d]thiazole), 4-methoxy (benzamide) Dual methoxy groups enhancing hydrophilicity

Key Observations :

  • Electron Effects : The methylthio group in the target compound donates electrons, contrasting with the electron-withdrawing nitro group in Nitazoxanide. This difference may influence redox reactivity and binding to biological targets .
  • Steric Effects : Bulky substituents (e.g., bromine in compound 11 ) reduce synthetic yields (55%) compared to smaller groups like methoxy (83% yield in compound 3 ).

Physical Properties :

Compound (Reference) Melting Point (°C) Yield (%) Purity (HPLC)
Target Compound Not reported - -
1.2b () 190–198 - >95%
3a () 185–189 94 -
12a () Not reported 53 >95%
Nitazoxanide () Not reported - -

Key Observations :

  • High-yield syntheses (>80%) are achievable with optimized coupling conditions (e.g., compound 3 in ).

Biological Activity

N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzothiazole moiety, which is known for its pharmacological significance. The presence of the methylthio group enhances its biological activity by influencing its interaction with biological targets. The compound can be synthesized through various organic synthesis methods, typically involving multi-step reactions that incorporate the benzothiazole scaffold.

The biological activity of this compound is attributed to several key mechanisms:

  • Enzyme Inhibition : The compound may inhibit essential enzymes involved in cellular processes, such as topoisomerases and kinases, which are crucial for DNA replication and cell cycle regulation.
  • DNA Interaction : It can bind to DNA, disrupting replication and transcription processes, potentially leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to inflammation and cell proliferation, thus influencing various cellular responses.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that benzothiazole derivatives generally possess broad-spectrum antibacterial and antifungal activities. For instance:

  • Minimum Inhibitory Concentration (MIC) values for various derivatives have shown effectiveness against E. coli and C. albicans, with values ranging from 15.6 to 125 µg/mL .
  • A study highlighted that certain benzothiazole derivatives demonstrated better antimicrobial activity than traditional antibiotics like ampicillin and streptomycin .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : Compounds with similar structures have shown antiproliferative effects against various cancer cell lines, including DU-145 (prostate cancer) and HepG2 (liver cancer), with CC50 values as low as 8 µM .
  • Mechanistic Insights : The inhibition of specific oncogenic pathways has been noted, particularly those involving transcription factors like FOXM1, which is implicated in tumor aggressiveness .

Case Studies

Several case studies have illustrated the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A recent study synthesized multiple benzothiazole derivatives, including the target compound, and evaluated their antimicrobial activity against a panel of pathogens. Results indicated that the compound exhibited superior activity compared to established antibiotics .
  • Anticancer Efficacy in vitro : In vitro experiments demonstrated that this compound significantly reduced cell viability in several cancer cell lines at micromolar concentrations. Further analysis revealed its potential to induce apoptosis through caspase activation pathways .

Q & A

Q. What are the common synthetic routes for preparing N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide, and how are intermediates characterized?

Answer: The compound is typically synthesized via coupling reactions between substituted 2-aminobenzothiazoles and benzoyl chloride derivatives. Key steps include:

  • Amide bond formation : Reacting 2-amino-4-(methylthio)benzo[d]thiazole with benzoyl chloride in pyridine under reflux, followed by purification via column chromatography .
  • Characterization :
    • NMR spectroscopy (¹H and ¹³C) to confirm substituent effects on chemical shifts, particularly the methylthio group (δ ~2.5 ppm for SCH₃) and aromatic protons .
    • Mass spectrometry (HRMS) to validate molecular weight (e.g., calculated vs. observed m/z) .
    • Melting point analysis to assess purity (expected range: 150–180°C) .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Answer: Structural validation involves:

  • Single-crystal X-ray diffraction : Resolves hydrogen bonding (e.g., N–H⋯N interactions) and packing motifs, as seen in analogous thiazole-benzamide structures .
  • FT-IR spectroscopy : Identifies characteristic bands for amide C=O (~1650 cm⁻¹) and thiazole C–N (~1550 cm⁻¹) .
  • Elemental analysis : Confirms C, H, N, S content within ±0.4% deviation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme inhibition assays : Use recombinant enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies) with IC₅₀ determination via spectrophotometry .
  • Antimicrobial testing : Disk diffusion or microbroth dilution against Gram-positive/negative strains .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Answer:

  • Substituent variation : Replace the methylthio group with ethylthio, isopropylthio, or halogenated analogs to modulate lipophilicity and steric effects .
  • Pharmacophore modeling : Use software like Schrödinger to identify critical interactions (e.g., hydrogen bonds with the benzamide carbonyl) .
  • Bioisosteric replacement : Substitute the thiazole ring with triazole or oxadiazole to enhance metabolic stability .

Q. What crystallographic techniques resolve conflicting data on hydrogen bonding in related benzothiazole derivatives?

Answer:

  • Temperature-dependent XRD : Analyzes thermal effects on hydrogen bonds (e.g., N–H⋯N vs. C–H⋯O interactions) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 15–20% contribution from H-bonding in analogous structures) .
  • Density Functional Theory (DFT) : Predicts bond lengths/angles (e.g., S–C bond distances ~1.75 Å) and validates experimental data .

Q. How can molecular docking explain contradictory enzyme inhibition results across studies?

Answer:

  • Target selection : Dock the compound into active sites of enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) or COX-2 using AutoDock Vina .
  • Pose analysis : Compare binding modes (e.g., benzamide carbonyl forming H-bonds with Arg120 in COX-2) .
  • Free energy calculations (MM/GBSA) : Resolve discrepancies by correlating binding affinity (ΔG ~-8 kcal/mol) with experimental IC₅₀ values .

Q. What strategies address low solubility in pharmacological assays?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation .
  • Nanoformulation : Encapsulate in liposomes (size ~100 nm) to enhance bioavailability .

Q. How do substituents on the benzamide ring influence metabolic stability?

Answer:

  • Electron-withdrawing groups (e.g., -CF₃ at para position) reduce CYP450-mediated oxidation, increasing half-life (t₁/₂ > 4 h in microsomal assays) .
  • Methylthio vs. methoxy : SCH₃ enhances stability compared to OCH₃ due to lower susceptibility to demethylation .
  • Deuterium labeling : Replace labile hydrogens (e.g., benzylic positions) to slow metabolism .

Q. What analytical methods resolve synthetic byproducts during scale-up?

Answer:

  • HPLC-DAD/MS : Use C18 columns (ACN/water gradient) to separate unreacted amines or oxidized thioethers .
  • NMR kinetics : Monitor reaction progress in real-time (e.g., disappearance of 2-aminothiazole signals) .
  • Quality by Design (QbD) : Optimize parameters (temperature, solvent polarity) via DOE to minimize impurities .

Q. How can advanced spectroscopic techniques elucidate tautomeric forms in solution?

Answer:

  • Variable-temperature NMR : Detect tautomeric shifts (e.g., thiazole vs. thiazoline forms) by observing splitting patterns at 25–60°C .
  • UV-Vis spectroscopy : Identify λmax shifts (e.g., 270 → 290 nm) indicative of tautomerization .
  • 2D NOESY : Correlate proton proximities to confirm dominant tautomers .

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